molecular formula C5H10O3 B146871 Ethyl methoxyacetate CAS No. 3938-96-3

Ethyl methoxyacetate

Cat. No. B146871
CAS RN: 3938-96-3
M. Wt: 118.13 g/mol
InChI Key: JLEKJZUYWFJPMB-UHFFFAOYSA-N
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Description

Ethyl methoxyacetate is a chemical compound that is related to various research areas, including organic synthesis and catalysis. While the provided papers do not directly discuss ethyl methoxyacetate, they do involve compounds with similar functional groups or are used in related chemical reactions. For instance, ethyl N-methoxyacetimidate is used in aldol-type condensations to produce optically active β-hydroxyesters , and methyl methoxyacetate is involved in the telomerization of ethylene .

Synthesis Analysis

The synthesis of related compounds involves the use of ethyl N-methoxyacetimidate, which is metallated and reacted with other compounds to afford products that can be used in further synthetic applications . Additionally, ethyl 2-nitroacetoacetate serves as a synthetic precursor for various heterocyclic compounds . These methods demonstrate the versatility of ethyl esters in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl methoxyacetate can be complex. For example, the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline leads to products whose structures were confirmed by spectroscopy and X-ray crystallography . Similarly, 2-methoxycarbonylethyldichlorotin hydroxide has been characterized by various analytical techniques, including X-ray single crystal diffraction .

Chemical Reactions Analysis

Ethyl esters participate in a variety of chemical reactions. For instance, ethyl 2-diazo-3-oxopent-4-enoates undergo rhodium(II) acetate-catalyzed decomposition to form different products depending on the reaction conditions . The reactivity of ethyl esters is also demonstrated in the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters through reactions with organolead triacetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and related compounds are crucial for their analysis and application. Gas chromatography is a common technique used for the estimation of compounds like 3-methoxy-4-hydroxyphenylglycol as the triacetate and for determining methoxyacetic and ethoxyacetic acid in urine . These methods rely on the physical properties of the compounds, such as volatility and solubility.

Scientific Research Applications

Biological Monitoring

Ethyl methoxyacetate and related compounds like ethylene glycol ethers (EGME and EGEE) and their acetate esters (EGMAc and EGEAc) are used in industries such as painting, printing, and cleaning. They are teratogenic, embryotoxic, and can cause testicular damage in lab animals. The metabolites methoxyacetic (MAA) and ethoxyacetic acid (EAA) are considered suitable biological indices of exposure, detectable in human urine. Monitoring these acids helps in understanding the health hazards posed by these compounds (Johanson et al., 1989).

Chemical Analysis Techniques

Gas chromatographic techniques are used to determine MAA and EAA in urine. This method is vital in monitoring exposure to ethylene glycol ethers and their acetates. It provides insights into the occupational health risks associated with these chemicals (Groeseneken et al., 1986).

Synthesis Processes

Ethyl methoxyacetate is involved in synthesis processes. For instance, it is used in the synthesis of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, an important chemical process that has been optimized to reduce costs and increase yield (Jing, 2003).

Lipase-Catalyzed Reactions

Ethyl methoxyacetate has been found to significantly enhance the reaction rate in lipase-catalyzed kinetic resolutions of amines, a method used in preparing enantiopure amines. Understanding the molecular basis of this enhancement is crucial for applying this method to other aminolysis reactions (Cammenberg et al., 2006).

Industrial Manufacturing Processes

Methyl methoxyacetate, a related compound, is used as an intermediate in producing ethylene glycol from syngas. This demonstrates the industrial significance of methoxyacetates in manufacturing processes, contributing to more efficient and sustainable production methods (Chen et al., 2018).

Pharmacokinetics and Toxicology

Physiologically based pharmacokinetic models using 2-methoxyacetic acid (a related compound) help understand the toxicological implications of exposure to ethylene glycol ethers during pregnancy. Such models are instrumental in prenatal toxicity risk assessments (Welsch et al., 1995).

Biomarkers of Exposure

Analysis of urinary alkoxyacetic acids, including MAA and EAA, provides biomarkers for exposure to aliphatic alkyl ethers, vital in occupational health and safety monitoring (Li et al., 2006).

Medical Imaging Applications

Studies on synthetic methoxypoly(ethylene glycol)-grafted polymers, which have long circulation times in humans, suggest potential applications in medical imaging, such as blood pool imaging (Callahan et al., 1998).

Safety And Hazards

Ethyl methoxyacetate is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be inhaled and should be used only outdoors or in a well-ventilated area. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEKJZUYWFJPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192580
Record name 2-Methoxy ethyl acetate
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methoxyacetate

CAS RN

3938-96-3
Record name Ethyl 2-methoxyacetate
Source CAS Common Chemistry
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Record name 2-Methoxy ethyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl methoxyacetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245101
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Record name 2-Methoxy ethyl acetate
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Record name Ethyl methoxyacetate
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Record name 2-METHOXY ETHYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
M Cammenberg, K Hult, S Park - ChemBioChem, 2006 - Wiley Online Library
… be accelerated by using ethyl methoxyacetate instead of ethyl butyrate as an acylation reagent.6 Acylation of 1-phenylethanamine with ethyl methoxyacetate proceeds about 100 times …
MJ Kim, WH Kim, K Han, YK Choi, J Park - Organic letters, 2007 - ACS Publications
… This procedure employs a palladium nanocatalyst as the racemization catalyst, a commercial lipase (Novozym-435) as the resolution catalyst, and ethyl acetate or ethyl methoxyacetate …
Number of citations: 214 pubs.acs.org
B Sandig, MR Buchmeiser - ChemSusChem, 2016 - Wiley Online Library
… Amidation of (R,S)-1-phenylethylamine with ethyl methoxyacetate resulted in excellent activity and selectivity for (R)-2-methoxy-N-(1-phenylethyl) acetamide (4) in [BMIM + ][BF 4 − ], […
O Torre, V Gotor-Fernández, V Gotor - Tetrahedron: Asymmetry, 2006 - Elsevier
… lipase A (CAL-A) has been identified as the best biocatalyst for the transesterification reaction of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol using ethyl methoxyacetate …
Number of citations: 81 www.sciencedirect.com
YK Choi, Y Kim, K Han, J Park… - The Journal of Organic …, 2009 - ACS Publications
… On the basis of the results from the DKR of 1a, we chose ethyl methoxyacetate as the acyl … performed with 0.2 mmol of substrate, 0.4 mmol of ethyl methoxyacetate, 2 mg of lipase (10 mg/…
Number of citations: 45 pubs.acs.org
A Knežević, J Novak, G Pescitelli… - European Journal of …, 2018 - Wiley Online Library
… hexane ethyl methoxyacetate 3 99 39 … 9 8 2-methylnaphthalen-1-yl MTBE ethyl methoxyacetate 6 14 ni … 12 10 9-phenanthryl MTBE ethyl methoxyacetate 1 99 42 …
A Knežević, G Landek, I Dokli, V Vinković - Tetrahedron: Asymmetry, 2011 - Elsevier
… Ethyl methoxyacetate and iso-propyl acetate were used as acyl donors (Table 3). In the case of amines 6a, 6b, 6f, and 6g, excellent ee’s were obtained. The absolute configuration of …
Number of citations: 20 www.sciencedirect.com
AN Parvulescu, E Van der Eycken, PA Jacobs… - Journal of …, 2008 - Elsevier
… that isopropyl acetate and ethyl methoxyacetate are excellent … with isopropyl acetate and ethyl methoxyacetate. No differences … was fastest when ethyl methoxyacetate was used as the …
Number of citations: 66 www.sciencedirect.com
L Munoz, AM Rodriguez, G Rosell, MP Bosch… - Organic & …, 2011 - pubs.rsc.org
… Therefore, we chose the more activated ethyl methoxyacetate as an acyl donor. The methoxy substituent increases the carbonyl activity so that the initial acylation rate also increases. In …
Number of citations: 47 pubs.rsc.org
T Tsuji, S Nishida - Journal of the American Chemical Society, 1973 - ACS Publications
Me product, but did produce ethyl methoxyacetate quan-titatively. 11 This reaction indicates that the carbonium ion is not implicated in the photoreaction, at least not in the formation of …
Number of citations: 13 pubs.acs.org

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